3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Overview
Description
3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, also known as DPPH, is a stable free radical that is widely used as a scavenger of other free radicals in chemical and biological systems. DPPH is a highly efficient antioxidant and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism Of Action
The mechanism of action of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves the donation of a hydrogen atom to a free radical, resulting in the formation of a stable 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine molecule. This process effectively neutralizes the free radical and prevents it from causing damage to other molecules in the system.
Biochemical And Physiological Effects
3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has been shown to improve cognitive function and protect against oxidative stress-induced damage in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine in lab experiments is its stability and ease of use. 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a stable free radical that can be easily synthesized and purified, making it a reliable and consistent model compound for studying antioxidant activity. However, one limitation of using 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is that it may not accurately reflect the antioxidant activity of compounds in vivo, as the physiological environment is much more complex than the in vitro systems typically used in lab experiments.
Future Directions
There are many potential future directions for research involving 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine. One area of interest is the development of new drugs and therapies that target the antioxidant properties of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine. Another area of interest is the use of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine as a model compound for studying the antioxidant activity of natural products, such as plant extracts and essential oils. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine in vivo, and to determine its potential as a therapeutic agent for a variety of diseases.
Synthesis Methods
The synthesis of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves the reaction of 3,7-dimethylphenothiazine with two equivalents of 2,4,4-trimethylpentene in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to yield pure 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine.
Scientific Research Applications
3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is widely used in scientific research as a model compound for studying the antioxidant properties of other compounds. It is also used as a standard for measuring the antioxidant activity of natural products, such as plant extracts and essential oils. In addition, 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is used in the development of new drugs and therapies for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
3,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-11-13-21-23(15-19)30-24-16-20(12-14-22(24)29-21)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJHQBFMJESBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147103 | |
Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
CAS RN |
10538-33-7 | |
Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10538-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.